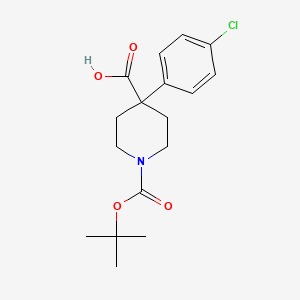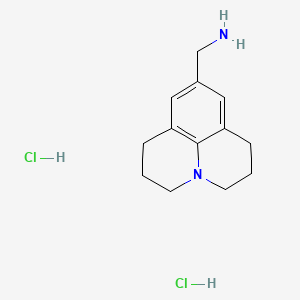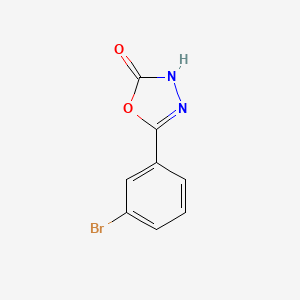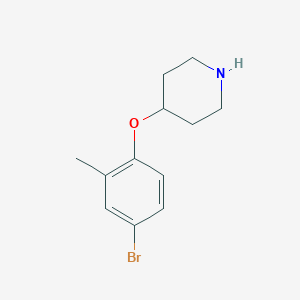
6-(Tert-Butyl)pyridin-3-amin
Übersicht
Beschreibung
6-(Tert-butyl)pyridin-3-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Tert-butyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antimykotika
6-(Tert-Butyl)pyridin-3-amin: Derivate haben vielversprechende Ergebnisse als Antimykotika gezeigt. Eine Studie hob die Wirksamkeit eines Derivats, Probe II, gegen multiresistente Candida spp. hervor . Diese Verbindung zeigte eine potente antimykotische Aktivität mit minimalen Hemmkonzentrationen im Bereich von 4 bis 16 µg/mL. Sie hemmte auch die Bildung von Ergosterol, einem Schlüsselbestandteil von Pilzzellmembranen, was auf ihr Potenzial als neuartiges Antimykotikum hindeutet.
Computergestütztes Wirkstoffdesign
Dieselbe Studie nutzte In-silico-Moleküldocking und -dynamik, um die Wechselwirkung von Probe II mit Pilzproteinen vorherzusagen . Dieser Ansatz ist entscheidend für das rationale Design neuer Medikamente, da er es Forschern ermöglicht, Wechselwirkungen auf molekularer Ebene zu simulieren und zu optimieren, bevor Verbindungen synthetisiert werden.
ADMET-Analyse
ADMET: (Absorption, Distribution, Metabolismus, Exkretion und Toxizität) Analyse ist entscheidend für die Vorhersage des Sicherheitsprofils neuer Medikamente. Das Derivat Probe II wurde einer ADMET-Analyse unterzogen, um seine potenzielle Toxizität zu bewerten, was ein Standardverfahren in der Medikamentenentwicklung ist .
Hemmung der Ergosterolbiosynthese
Die Hemmung der Ergosterolbiosynthese ist ein gezielter Ansatz zur Bekämpfung von Pilzinfektionen. Es wurde gezeigt, dass Probe II bei Konzentrationen, die doppelt so hoch sind wie die minimale Hemmkonzentration, die Ergosterolbildung in Hefezellen vollständig hemmt, was seine spezifische Wirkung auf einen kritischen Stoffwechselweg von Pilzen demonstriert .
Resistenz gegen Azol-Medikamente
Die zunehmende Resistenz gegen Azol-Medikamente wie Fluconazol und Itraconazol stellt eine erhebliche Herausforderung bei der Behandlung von Pilzinfektionen dar. Die Untersuchung von This compound-Derivaten bietet einen Weg zur Entwicklung neuer Antimykotika, die diese Resistenz überwinden können .
Potenzielle Behandlung der akuten lymphatischen Leukämie
Obwohl nicht direkt mit This compound verbunden, wurden verwandte heterozyklische Verbindungen in der Europäischen Union als Orphan-Medikamente für die Behandlung der akuten lymphatischen Leukämie ausgewiesen . Dies unterstreicht das breitere Potenzial solcher Verbindungen in therapeutischen Anwendungen.
Synthese von heterozyklischen Verbindungen
Die Synthese von heterozyklischen Verbindungen wie This compound ist entscheidend für die Entwicklung neuer Arzneimittel. Diese Verbindungen dienen oft als Bausteine für Medikamente, die eine Vielzahl von biologischen Aktivitäten anvisieren .
Profiling der biologischen Aktivität
Die vielfältigen biologischen Aktivitäten von heterozyklischen Verbindungen, einschließlich This compound-Derivaten, machen sie wertvoll für das Profiling gegen verschiedene biologische Ziele. Dies kann zur Entdeckung neuer Therapeutika für Krankheiten führen, für die es derzeit keine wirksamen Behandlungen gibt .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6-(Tert-butyl)pyridin-3-amine, also referred to as Probe II, is the Sterol 14-alpha demethylase (CYP51) protein found in Candida species . This protein plays a crucial role in the ergosterol biosynthesis pathway, which is vital for maintaining the integrity and fluidity of the fungal cell membrane .
Mode of Action
Probe II interacts with its target, CYP51, by binding to it . This binding inhibits the formation of ergosterol, a key component of the fungal cell membrane . The inhibition of ergosterol biosynthesis disrupts the cell membrane’s structure and function, leading to the death of the fungal cells .
Biochemical Pathways
The interaction of Probe II with CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in human cells and is crucial for maintaining the fungal cell membrane’s fluidity and integrity . By inhibiting the formation of ergosterol, Probe II disrupts the cell membrane, leading to cell death .
Pharmacokinetics
The pharmacokinetic properties of Probe II, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been analyzed . The compound exhibits high gastrointestinal absorption and is BBB permeant . The admet analysis suggests that probe ii could be moderately toxic to humans .
Result of Action
Probe II exhibits potent antifungal activity against Candida species, including several multidrug-resistant strains . It inhibits the formation of yeast to mold and ergosterol formation . The minimum inhibitory concentration ranges from 4 to 16 µg/mL, and the minimum fungicidal concentration is in the range of 4‒32 µg/mL . These concentrations are enough to eliminate Candida species .
Eigenschaften
IUPAC Name |
6-tert-butylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXMWFCKMCQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291156 | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-70-5 | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39919-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1,1-Dimethylethyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)
![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)



![2-(Azidomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1292739.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1292742.png)





